2-Tert-butyl-4-methylpyrimidin-5-amine
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Overview
Description
2-Tert-butyl-4-methylpyrimidin-5-amine is a synthetic compound characterized by a pyrimidine ring with alkyl substituents at positions 2, 4, and 5. The molecular formula of this compound is C9H15N3, and it has a molecular weight of 165.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-methylpyrimidin-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-tert-butyl-4-methylpyrimidine with an amine source. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is often employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-methylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted pyrimidine compounds .
Scientific Research Applications
2-Tert-butyl-4-methylpyrimidin-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-methylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-4-methylpyrimidine: Lacks the amine group at position 5.
4-Methylpyrimidin-5-amine: Lacks the tert-butyl group at position 2.
2-Tert-butylpyrimidin-5-amine: Lacks the methyl group at position 4.
Uniqueness
2-Tert-butyl-4-methylpyrimidin-5-amine is unique due to the presence of both tert-butyl and methyl groups on the pyrimidine ring, along with an amine group at position 5. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-tert-butyl-4-methylpyrimidin-5-amine |
InChI |
InChI=1S/C9H15N3/c1-6-7(10)5-11-8(12-6)9(2,3)4/h5H,10H2,1-4H3 |
InChI Key |
ZDNCLFZSCKPVGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1N)C(C)(C)C |
Origin of Product |
United States |
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